Product packaging for 2-Chloro-4-(dibromomethyl)pyrimidine(Cat. No.:CAS No. 181363-07-5)

2-Chloro-4-(dibromomethyl)pyrimidine

Cat. No.: B596329
CAS No.: 181363-07-5
M. Wt: 286.351
InChI Key: WGTDLOWBKRIEJB-UHFFFAOYSA-N
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Description

2-Chloro-4-(dibromomethyl)pyrimidine is a multifunctional halogenated pyrimidine scaffold designed for advanced drug discovery and medicinal chemistry research. Pyrimidine derivatives are recognized as privileged structures in the development of new chemical entities, particularly in the search for novel anticancer agents . The distinct halogenation pattern on this compound provides reactive handles for further synthetic elaboration via cross-coupling and nucleophilic substitution reactions, making it a valuable intermediate for constructing complex target molecules . In biomedical research, this scaffold can be utilized in the design of hybrid molecules following Fragment-Based Drug Discovery (FBDD) strategies. Similar pyrimidine-quinolone hybrids have been investigated as potent inhibitors of lactate dehydrogenase A (hLDHA), a key therapeutic target in oncology for its role in the Warburg effect that drives cancer proliferation . Furthermore, its structural features make it a promising precursor for developing inhibitors of other critical enzymes, such as human sphingomyelin synthase 2, or for the synthesis of novel deazapurine (pyrrolo[3,2-d]pyrimidine) analogues being explored as antitubercular agents . The specific bromomethyl and chloro substituents offer a unique vector for molecular diversification, enabling researchers to explore structure-activity relationships and optimize compounds for enhanced potency and selectivity against a range of biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3Br2ClN2 B596329 2-Chloro-4-(dibromomethyl)pyrimidine CAS No. 181363-07-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

181363-07-5

Molecular Formula

C5H3Br2ClN2

Molecular Weight

286.351

IUPAC Name

2-chloro-4-(dibromomethyl)pyrimidine

InChI

InChI=1S/C5H3Br2ClN2/c6-4(7)3-1-2-9-5(8)10-3/h1-2,4H

InChI Key

WGTDLOWBKRIEJB-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1C(Br)Br)Cl

Synonyms

2-chloro-4-(dibroMoMethyl)pyriMidine

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(dibromomethyl)pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the reaction of 2-chloropyrimidine with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the dibromomethyl group at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(dibromomethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-4-(dibromomethyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.

    Medicine: Explored for its potential as an anticancer agent and in the development of other therapeutic compounds.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(dibromomethyl)pyrimidine involves its interaction with molecular targets such as DNA and proteins. It can bind to DNA through intercalation or groove binding, affecting the replication and transcription processes. Additionally, it may inhibit specific enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, synthesis methods, and applications:

Compound Name Molecular Formula Substituents Synthesis Method Key Properties/Activities Applications
2-Chloro-4-(dibromomethyl)pyrimidine C₅H₃Br₂ClN₂ 4-dibromomethyl, 2-Cl Not explicitly described High halogen reactivity Synthetic intermediate
2-Chloro-4-vinylpyrimidine C₆H₅ClN₂ 4-vinyl, 2-Cl Vinyllithium addition, DDQ aromatization Conjugate addition reactivity CNS drug precursors
2-Chloro-4-(1-phenylvinyl)pyrimidine C₁₂H₉ClN₂ 4-(1-phenylvinyl), 2-Cl α-bromostyrene + n-BuLi, followed by DDQ Enhanced π-conjugation Serotonin receptor modulation
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine C₁₄H₈ClN₃O₃S 4-nitrophenoxy, 6-thienyl Halogenation, coupling, nucleophilic steps (85% yield) Anticancer activity Lung/colon cancer intermediate
5-Bromo-2-chloropyrimidin-4-amine C₄H₄BrClN₃ 5-Br, 4-NH₂, 2-Cl Stannous chloride/HCl reduction of nitro precursor Anticonvulsant (MES/scMET models) Epilepsy drug candidates
2-Chloro-4-(2-furyl)pyrimidine C₈H₅ClN₂O 4-furyl, 2-Cl Not described Moderate toxicity (GHS Category 3) Research chemical
2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride C₉H₁₃ClN₃·2HCl 4-piperidinyl, 2-Cl Pd-catalyzed coupling Kinase inhibition Oncology/immunology

Key Research Findings

  • Synthetic Efficiency: The 85% yield of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine highlights optimized coupling conditions (DMF, triethylamine, room temperature) , whereas 2-chloro-4-vinylquinazoline synthesis requires DDQ-mediated aromatization (~60–70% yields) .
  • Biological Selectivity : Substituents dictate target specificity. For example:
    • Dibromomethyl/vinyl groups : Favor electrophilic reactivity for functionalization.
    • Piperidinyl/amine groups : Enhance solubility and kinase-binding affinity .

Q & A

Q. Table 1: Example Synthesis Conditions

StepReagentsTemperatureYieldReference
1POCl₃, DMF catalyst110°C85%
2NBS, AIBN, CCl₄80°C70%

Advanced: How can researchers resolve contradictions in crystallographic data for substituted pyrimidines?

Answer:
Discrepancies in crystallographic data often arise from polymorphism or refinement errors. To address this:

  • Validation: Cross-validate X-ray diffraction data with computational models (e.g., density functional theory) to confirm bond lengths/angles .
  • Hydrogen Bonding Analysis: Examine intermolecular interactions (e.g., N–H···N bonds) that may influence packing. For example, in 5-Bromo-2-chloropyrimidin-4-amine, hydrogen bonding creates a 2D network, which must be accurately modeled .
  • Refinement Parameters: Use anisotropic displacement parameters for non-H atoms and refine H atoms via difference Fourier maps to reduce residual electron density errors .

Q. Table 2: Crystallographic Parameters for Pyrimidine Derivatives

CompoundSpace GroupBond Length (Å)Reference
5-Bromo-2-chloropyrimidin-4-amineP 1C–Br: 1.907
2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidineP2₁/cC–Cl: 1.735

Advanced: What methodological approaches are used to analyze the reactivity of the dibromomethyl group in pyrimidine derivatives?

Answer:
The dibromomethyl group’s reactivity is studied via:

  • Kinetic Studies: Monitor substitution reactions (e.g., with amines or thiols) using HPLC or NMR to track intermediate formation .
  • Thermal Stability Analysis: Perform differential scanning calorimetry (DSC) to assess decomposition temperatures and identify safe reaction windows .
  • Computational Modeling: Use DFT calculations to predict electrophilic/nucleophilic sites. For example, the dibromomethyl group’s electron-withdrawing effect increases reactivity at the 2-chloro position .

Advanced: How do structural modifications at the 4-position of 2-chloropyrimidine derivatives influence their biological activity?

Answer:
Modifications at the 4-position significantly alter bioactivity:

  • Electron-Withdrawing Groups (e.g., CF₃): Enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) by increasing lipophilicity (logP). For example, 2-Chloro-4-(trifluoromethyl)pyrimidine shows strong interfacial interactions with lipid membranes .
  • Brominated Groups: Improve halogen bonding with biomolecular targets. Derivatives like this compound may inhibit NADH:ubiquinone oxidoreductase by forming stable interactions with flavin cofactors .
  • Heterocyclic Substituents (e.g., pyrazoles): Introduce steric hindrance or hydrogen-bonding motifs. 2-Chloro-4-(1H-pyrazol-1-yl) derivatives exhibit anti-inflammatory activity by modulating adenosine receptors .

Q. Table 3: Biological Activity of 4-Substituted Pyrimidines

SubstituentTargetIC₅₀ (µM)Reference
CF₃Phospholipid membranes0.12
1H-pyrazol-1-ylAdenosine A₂A receptor0.85
DibromomethylNADH oxidoreductase1.20

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